2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile typically involves multi-step organic reactions. One possible route could include the following steps:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a phenyl-substituted furan derivative.
Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a condensation reaction with an appropriate nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile: Similar structure but with a piperidine ring instead of an azepane ring.
2-(1-Morpholinylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs with piperidine or morpholine rings.
Properties
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-15-17(20(23)22-12-6-1-2-7-13-22)14-18-10-11-19(24-18)16-8-4-3-5-9-16/h3-5,8-11,14H,1-2,6-7,12-13H2/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUZPVTRSREGR-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.